
Abieta-7,13-dien-18-oic acid
Overview
Description
Abieta-7,13-dien-18-oic acid (molecular formula: C₂₀H₃₀O₂, average mass: 302.458) is a tricyclic diterpenoid resin acid belonging to the abietane class. It is a key constituent of pine resin and is structurally characterized by a phenanthrene-derived skeleton with double bonds at positions 7 and 13 and a carboxylic acid group at C-18 . Synonyms include abietic acid, (-)-abietic acid, and 13-isopropylpodocarpa-7,13-dien-15-oic acid . Industrially, it is a yellow glassy solid with a melting point as low as 85°C, widely used in adhesives, coatings, and biomedical research (e.g., conjugated to bovine serum albumin for immunological assays) .
Q & A
Basic Research Questions
Q. How is Abieta-7,13-dien-18-oic acid structurally characterized, and what analytical techniques are most reliable for its identification?
- Methodology : The compound (C20H30O2, monoisotopic mass 302.224580) is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, <sup>1</sup>H NMR peaks at δ 5.2–5.5 ppm indicate conjugated dienes, while <sup>13</sup>C NMR confirms carboxylic acid functionality (δ ~170 ppm) . Gas chromatography/mass spectrometry (GC/MS) is used in resin extracts to distinguish it from isomers like dehydroabietic acid .
Q. What are the primary natural sources of this compound, and how is it extracted for laboratory use?
- Methodology : The compound is a major resin acid in coniferous trees, particularly Pinus species. Extraction involves steam distillation of pine resin followed by fractional crystallization. Polar solvents like ethanol enhance isolation efficiency, as the acid exhibits low water solubility (0.01–0.1 mg/mL) but moderate solubility in organic solvents (e.g., 50–100 mg/mL in acetone) .
Q. What are the key challenges in synthesizing this compound derivatives, and how are stereochemical issues addressed?
- Methodology : Functionalization at C-18 (carboxylic acid group) is common, but steric hindrance from the tricyclic abietane skeleton complicates reactions. For example, amide derivatives (e.g., N-(4-fluorobenzyl)-18-amide) are synthesized via carbodiimide-mediated coupling, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry . Stereochemical purity is verified via X-ray crystallography or NOESY NMR .
Advanced Research Questions
Q. How do enzymatic pathways involving this compound contribute to plant defense mechanisms?
- Methodology : The acid is a precursor in diterpenoid biosynthesis. Key enzymes include:
- Abieta-7,13-dien-18-al dehydrogenase (EC 1.2.1.74) : Catalyzes NAD<sup>+</sup>-dependent oxidation of abietadienal to the carboxylic acid, a critical step in resin acid production .
- Abieta-7,13-diene hydroxylase (EC 1.14.14.144) : Mediates hydroxylation for downstream metabolite diversification .
Kinetic studies (e.g., Michaelis-Menten parameters) and gene knockout models are used to validate metabolic roles .
Q. What contradictions exist in reported solubility and ionization data for this compound, and how can they be resolved experimentally?
- Methodology : Discrepancies arise from solvent polarity and pH effects. While the compound is cited as "virtually insoluble" in water, ionization (pKa ~4.5) increases solubility in alkaline conditions. Conductometric titration and dynamic light scattering (DLS) quantify ionized species in aqueous solutions, revealing conductivity thresholds (>10 µS/cm) critical for electrochemical applications .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in oxidized derivatives of this compound?
- Methodology : For hydroxylated derivatives (e.g., 7,14-dihydroxyabietane), tandem MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns. UV-Vis spectroscopy (λmax 240–260 nm) differentiates conjugated dienes from aromatic oxidation products .
Q. Guidance for Experimental Design
- Synthetic Studies : Use protecting groups (e.g., methyl esters) to mitigate side reactions during derivatization .
- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., against COX-2) before in vivo testing due to the compound’s cytotoxicity at high concentrations .
- Data Validation : Cross-reference GC/MS results with <sup>13</sup>C NMR to confirm isomer purity in natural extracts .
Comparison with Similar Compounds
Comparison with Structurally Similar Abietane Diterpenoids
Abietane-type diterpenoids share a common tricyclic skeleton but differ in oxidation states, substituent positions, and bioactivities. Below is a detailed comparison:
Structural Variations and Sources
*DHA: Dehydroabietic acid
Pharmacological and Functional Differences
Bioactivity Profiles
- This compound: Primarily used in industrial applications (e.g., resin production) and as a conjugate in immunological assays . Limited cytotoxicity observed in HeLa cells (MTT assay) .
- Dehydroabietic acid (DHA) : Exhibits moderate antibacterial activity. Its 7-oxo derivative (7-oxo-DHA) shows enhanced antibacterial effects, while 11,12-dihydroxy-7-oxo-DHA is less ecotoxic .
Key Structural-Activity Insights
- Oxidation State: Carboxylic acid at C-18 (abietic acid) vs. alcohol/aldehyde intermediates in biosynthesis (e.g., abietadienol, abietadienal) affects solubility and reactivity .
- Substituent Position: Methoxy or hydroxy groups at C-12 or C-15 modulate bioactivity and polarity. For example, 12α-methoxythis compound is less cytotoxic than its non-methoxylated counterpart .
- Double Bonds : The 8,11,13-triene system in dehydroabietic acid increases rigidity and influences antimicrobial potency compared to the 7,13-diene in abietic acid .
Properties
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275874 | |
Record name | 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |
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Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, Light yellow to amber solid; [ICSC], Solid; [IUCLID], PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | Rosin | |
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Record name | Tall-oil rosin | |
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Record name | ROSIN | |
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Flash Point |
187 °C | |
Record name | ROSIN | |
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Solubility |
Solubility in water: none | |
Record name | ROSIN | |
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Density |
1.07 g/cm³ | |
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CAS No. |
17817-95-7, 8050-09-7, 10248-55-2, 73138-82-6, 8052-10-6 | |
Record name | NSC226139 | |
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Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)- | |
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Record name | 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |
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Record name | Rosin | |
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Record name | Resin acids and Rosin acids | |
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Record name | [1R-(1α,4aβ,4bα,10aα)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt | |
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Record name | ROSIN | |
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Melting Point |
100-150 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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